5-Methyl-2-nitrothiophene-3-sulfonyl chloride
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Overview
Description
5-Methyl-2-nitrothiophene-3-sulfonyl chloride is a chemical compound with the IUPAC name 5-methyl-2-nitrothiophene-3-sulfonyl chloride . It has a molecular weight of 241.68 . The compound is represented by the InChI code 1S/C5H4ClNO4S2/c1-3-2-4 (13 (6,10)11)5 (12-3)7 (8)9/h2H,1H3 .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-nitrothiophene-3-sulfonyl chloride can be represented by the InChI code 1S/C5H4ClNO4S2/c1-3-2-4 (13 (6,10)11)5 (12-3)7 (8)9/h2H,1H3 . This indicates that the molecule consists of a thiophene ring with a methyl group at the 5th position, a nitro group at the 2nd position, and a sulfonyl chloride group at the 3rd position .Scientific Research Applications
Synthesis of Thiophene Derivatives
Thiophene-based analogs, including those potentially derived from 5-Methyl-2-nitrothiophene-3-sulfonyl chloride, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry. For instance, they are used as corrosion inhibitors . This could be a potential application area for 5-Methyl-2-nitrothiophene-3-sulfonyl chloride.
Material Science
In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that 5-Methyl-2-nitrothiophene-3-sulfonyl chloride could be used in the development of new semiconducting materials.
Electronics
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Therefore, 5-Methyl-2-nitrothiophene-3-sulfonyl chloride could potentially be used in the electronics industry.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 5-Methyl-2-nitrothiophene-3-sulfonyl chloride could potentially be used in the development of new drugs.
Synthesis of Biological Compounds
Thiophene-based compounds are used in the synthesis of various biological compounds. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug . This suggests that 5-Methyl-2-nitrothiophene-3-sulfonyl chloride could potentially be used in the synthesis of similar compounds.
Safety and Hazards
5-Methyl-2-nitrothiophene-3-sulfonyl chloride is classified as Acute Tox. 4 H302, indicating that it is harmful if swallowed . It is also classified as Skin Corr. 1B H314, indicating that it causes severe skin burns and eye damage . Furthermore, it is classified as STOT SE 3 H335, indicating that it may cause respiratory irritation .
properties
IUPAC Name |
5-methyl-2-nitrothiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO4S2/c1-3-2-4(13(6,10)11)5(12-3)7(8)9/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQYDRAXPWODHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)[N+](=O)[O-])S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-nitrothiophene-3-sulfonyl chloride | |
CAS RN |
1909348-24-8 |
Source
|
Record name | 5-methyl-2-nitrothiophene-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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